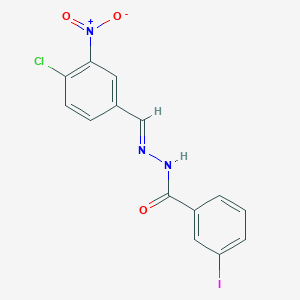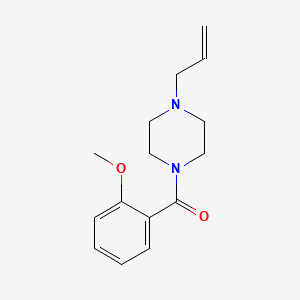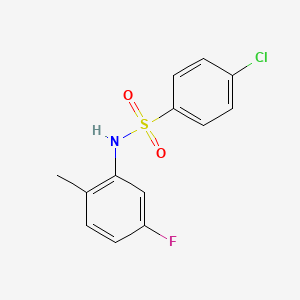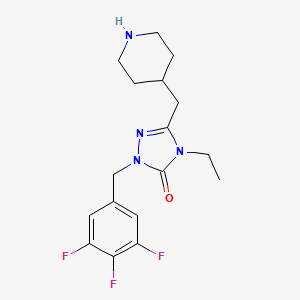![molecular formula C13H14Cl2N2O B5367189 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5367189.png)
3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is also known as propranolol, which is a beta-blocker drug used to treat various medical conditions such as hypertension, angina, and arrhythmia. However,
作用機序
The mechanism of action of 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol is through its interaction with beta-receptors in the body. This compound binds to beta-receptors, which are located in the heart, lungs, and blood vessels, and inhibits the action of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, which helps to reduce the workload on the heart.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have a significant impact on the cardiovascular system, as it reduces blood pressure and heart rate. It also has an effect on the respiratory system, as it can cause bronchoconstriction in some individuals. Additionally, this compound has been shown to have an impact on the central nervous system, as it can cross the blood-brain barrier and affect brain function.
実験室実験の利点と制限
The advantages of using 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol in laboratory experiments include its well-established mechanism of action and its ability to reduce heart rate and blood pressure. However, one of the limitations of using this compound is its potential to cause bronchoconstriction in some individuals, which can affect the respiratory system. Additionally, this compound can cross the blood-brain barrier and affect brain function, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol. One potential area of research is the development of new beta-blockers that are more effective and have fewer side effects than current medications. Additionally, this compound could be used in the development of new treatments for other medical conditions, such as anxiety disorders and migraines. Furthermore, the impact of this compound on brain function could be further studied to better understand its potential applications in neurology and psychiatry.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its well-established mechanism of action and ability to reduce heart rate and blood pressure make it a valuable tool in cardiovascular research. However, its potential side effects on the respiratory system and brain function should be taken into consideration when using this compound in laboratory experiments. There are several future directions for research on this compound, including the development of new beta-blockers and the exploration of its potential applications in neurology and psychiatry.
合成法
The synthesis of 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol can be achieved through various methods. One of the commonly used methods is the reaction of 2,3-dichloro-4-methylbenzyl cyanide with 1,2-diaminopropane in the presence of a reducing agent such as sodium borohydride. This reaction yields this compound as a white crystalline powder.
科学的研究の応用
3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is its use as a beta-blocker in cardiovascular research. This compound has been shown to reduce blood pressure and heart rate, making it an effective treatment for hypertension and other cardiovascular diseases.
特性
IUPAC Name |
3-[2-(2,3-dichloro-4-methylphenyl)imidazol-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-9-3-4-10(12(15)11(9)14)13-16-5-7-17(13)6-2-8-18/h3-5,7,18H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFGHXBAQLUUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=NC=CN2CCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)
![methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5367118.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)


![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)


